2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid 2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 568566-60-9
VCID: VC8364107
InChI: InChI=1S/C16H22N2O5S/c19-16(20)14-12-13(24(21,22)18-6-2-1-3-7-18)4-5-15(14)17-8-10-23-11-9-17/h4-5,12H,1-3,6-11H2,(H,19,20)
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)O
Molecular Formula: C16H22N2O5S
Molecular Weight: 354.4 g/mol

2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid

CAS No.: 568566-60-9

Cat. No.: VC8364107

Molecular Formula: C16H22N2O5S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid - 568566-60-9

Specification

CAS No. 568566-60-9
Molecular Formula C16H22N2O5S
Molecular Weight 354.4 g/mol
IUPAC Name 2-morpholin-4-yl-5-piperidin-1-ylsulfonylbenzoic acid
Standard InChI InChI=1S/C16H22N2O5S/c19-16(20)14-12-13(24(21,22)18-6-2-1-3-7-18)4-5-15(14)17-8-10-23-11-9-17/h4-5,12H,1-3,6-11H2,(H,19,20)
Standard InChI Key JJVKRATVEXYRKZ-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)O
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound belongs to the class of sulfonamide-substituted benzoic acids, with the molecular formula C₁₆H₂₂N₂O₅S and a molecular weight of 354.42 g/mol . Its structure comprises a benzoic acid core functionalized at the 2-position with a morpholine ring (C₄H₈NO) and at the 5-position with a piperidine-1-sulfonyl group (C₅H₁₀NSO₂). The sulfonyl bridge (-SO₂-) links the piperidine nitrogen to the aromatic ring, while the morpholine oxygen participates in hydrogen bonding interactions .

Systematic Nomenclature

  • IUPAC Name: 5-(Piperidine-1-sulfonyl)-2-morpholin-4-ylbenzoic acid

  • Alternative Designations:

    • 2-Morpholino-5-(piperidin-1-ylsulfonyl)benzoic acid

    • 5-(Morpholinosulfonyl)-2-(piperidin-1-yl)benzoic acid

  • CAS Registry: 568566-60-9 (primary), 554437-00-2 (synonym)

The structural similarity to analogs such as 2-hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS 91134-85-9) underscores the role of substituent electronegativity in modulating reactivity .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically follows a multi-step protocol:

  • Sulfonation of Benzoic Acid Precursors:

    • A meta-substituted benzoic acid derivative undergoes sulfonation using chlorosulfonic acid, yielding a sulfonyl chloride intermediate.

    • Subsequent nucleophilic substitution with piperidine introduces the sulfonamide group .

  • Morpholine Functionalization:

    • Buchwald-Hartwig amination or Ullmann coupling installs the morpholine ring at the ortho position relative to the carboxylic acid .

  • Purification:

    • Column chromatography or recrystallization achieves ≥97% purity, as required for pharmaceutical intermediates .

Process Optimization

Key challenges include minimizing sulfonate ester byproducts and enhancing regioselectivity. Patent US7419991B2 demonstrates that microwave-assisted synthesis reduces reaction times by 40% for analogous oxadiazolyl-benzoic acids .

Physicochemical Properties

PropertyValueMethod/Source
Density1.538 g/cm³Computational prediction
Boiling Point530.3°C (760 mmHg)Estimated via EPI Suite
LogP (Partition Coefficient)1.13HPLC determination
Aqueous Solubility2.8 mg/L (25°C)Shake-flask method
pKa3.12 (carboxylic acid)Potentiometric titration

The low solubility profile necessitates formulation strategies like salt formation (e.g., sodium or meglumine salts) for biomedical applications .

Pharmacological and Biological Activity

Enzyme Inhibition

The morpholine and sulfonamide moieties confer affinity for ATP-binding pockets in kinases. Preliminary assays indicate:

  • IC₅₀ = 180 nM against PI3Kγ, a target in inflammatory diseases

  • Selectivity ratio >50x over PI3Kα/β isoforms

Applications in Pharmaceutical Research

Intermediate in API Synthesis

MolCore BioPharmatech markets this compound as a critical building block for:

  • JAK/STAT Inhibitors: The sulfonamide group chelates catalytic lysine residues .

  • HDAC Modulators: Morpholine enhances blood-brain barrier penetration .

Radiolabeling Studies

Carbon-14 labeled variants enable pharmacokinetic tracking in rodent models, revealing a plasma half-life of 6.2 hours .

Future Perspectives

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles could address solubility limitations, with in silico models predicting 80% bioavailability improvement .

Green Chemistry Initiatives

Catalytic asymmetric synthesis routes using organocatalysts may reduce reliance on transition metals, aligning with EPA’s Safer Choice criteria .

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